molecular formula C19H22FNO2S B2762252 3-(2-fluorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2319831-91-7

3-(2-fluorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2762252
CAS No.: 2319831-91-7
M. Wt: 347.45
InChI Key: PHCJKBZROVFFRS-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone linked to two distinct moieties:

  • A 2-fluorophenyl group at the 3-position of the propanamide chain.
  • A tetrahydropyran (THP) ring substituted at the 4-position with a thiophen-3-yl group, connected via a methylene bridge to the amide nitrogen.

The thiophen-3-yl group contributes to π-π stacking interactions, while the fluorine atom on the phenyl ring may modulate lipophilicity and bioavailability.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2S/c20-17-4-2-1-3-15(17)5-6-18(22)21-14-19(8-10-23-11-9-19)16-7-12-24-13-16/h1-4,7,12-13H,5-6,8-11,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCJKBZROVFFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=CC=C2F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-fluorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, with the CAS number 2319831-91-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H22FNO2S
Molecular Weight347.4 g/mol
StructureChemical Structure

Research indicates that this compound interacts with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play a critical role in cellular communication and are involved in numerous physiological processes. The compound's structure suggests it may act as an agonist or antagonist at specific receptor sites, influencing downstream signaling pathways.

Pharmacological Effects

  • Antinociceptive Activity : Studies have shown that compounds with similar structures exhibit pain-relieving properties. The mechanism may involve modulation of pain pathways through GPCR activation, which can alter neurotransmitter release and reduce pain perception.
  • Anti-inflammatory Properties : The presence of a thiophene ring in the structure is often associated with anti-inflammatory effects. Compounds like this one may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. This activity is likely mediated through apoptosis induction and cell cycle arrest mechanisms.

Study 1: Antinociceptive Effects

A study published in Pharmacology Reports evaluated the antinociceptive effects of similar compounds in rodent models. The results indicated significant pain reduction when administered at specific dosages, suggesting potential therapeutic applications for chronic pain management.

Study 2: Anti-inflammatory Activity

Research conducted by Smith et al. (2021) demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro. The study highlighted the importance of the thiophene moiety in mediating these effects, providing a basis for further exploration in inflammatory disease models.

Study 3: Cytotoxicity Testing

In another investigation, the cytotoxic effects of related compounds were assessed against human cancer cell lines (A549 and MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with related compounds:

Compound Name Core Structure Key Substituents Pharmacological Notes Evidence Source
3-(2-Fluorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide Propanamide + THP 2-Fluorophenyl, thiophen-3-yl Rigid THP scaffold may improve metabolic stability N/A (Target Compound)
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Propanamide + piperidine 2-Fluorophenyl, phenylethyl Fentanyl analog; opioid receptor activity
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Propanamide + tetrazole 4-Fluorophenyl, 4-methoxyphenyl, tetrazole Tetrazole as a bioisostere for carboxylic acid; potential kinase inhibition
2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine Pyrimidine 5-Chloro-2-fluorophenyl, thiophen-3-yl Thiophene-pyrimidine hybrids; possible kinase inhibition
N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide Propanamide + piperidine 2-Fluoro-5-methylphenyl, pyridin-2-yl Dual fluorophenyl/pyridine substituents; CNS or anticancer applications

Key Observations

A. Impact of Core Scaffold
  • Tetrahydropyran (THP) vs. Piperidine : The THP ring in the target compound introduces steric constraints and reduced flexibility compared to piperidine-based analogs (e.g., fentanyl derivatives in ). This rigidity may enhance selectivity or reduce off-target effects .
  • Pyrimidine vs. Propanamide : Pyrimidine-based analogs () prioritize planar aromatic systems for kinase binding, whereas the propanamide chain in the target compound may favor hydrogen bonding with targets like GPCRs or proteases.
B. Substituent Effects
  • Fluorophenyl Position : The 2-fluorophenyl group in the target compound contrasts with 4-fluorophenyl in . Ortho-substitution may sterically hinder receptor binding compared to para-substitution, altering potency .
  • Thiophen-3-yl vs.
C. Functional Group Contributions
  • Tetrazole as Bioisostere : The tetrazole group in mimics carboxylic acids, enhancing solubility and metabolic resistance compared to the simple propanamide chain in the target compound .
  • Piperazine/Piperidine Moieties : Fentanyl analogs () utilize piperidine for opioid receptor binding, while the THP ring in the target compound may prioritize alternative targets (e.g., ion channels or enzymes) .

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